molecular formula C13H11BrN2O2 B2649968 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid CAS No. 1275762-26-9

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid

Cat. No.: B2649968
CAS No.: 1275762-26-9
M. Wt: 307.147
InChI Key: XRXCYUVXGDOWGY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, a 4-methylanilino group (a secondary amine linked to a para-methyl-substituted benzene ring) at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

5-bromo-2-(4-methylanilino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-8-2-4-10(5-3-8)16-12-11(13(17)18)6-9(14)7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXCYUVXGDOWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid typically involves palladium-catalyzed Suzuki cross-coupling reactions. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like ethanol or water.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This is common in aromatic compounds where halogens can be replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used in the synthesis of novel pyridine derivatives and as a building block in organic synthesis.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in catalysis and material science for developing new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The pathways involved might include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Key Features Potential Applications Reference
5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid - Br (5)
- 4-methylanilino (2)
- COOH (3)
C₁₃H₁₁BrN₂O₂ Bulky aromatic amine at C2; electron-withdrawing Br enhances acidity of COOH Enzyme inhibition, receptor targeting
5-Bromo-2-methyl-6-(4-morpholinyl)-3-pyridinecarboxylic acid - Br (5)
- CH₃ (2)
- morpholinyl (6)
- COOH (3)
C₁₁H₁₃BrN₂O₃ Morpholine (polar heterocycle) at C6; methyl at C2 reduces steric hindrance Agrochemicals, solubility-enhanced APIs
5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid - Br (5)
- benzyloxy (3)
- COOH (2)
C₁₃H₁₀BrNO₃ Benzyloxy group at C3; COOH at C2 (positional isomer) Prodrug development, ester precursors
5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid - Br (5)
- cyclopropylmethoxy (2)
- COOH (3)
C₁₀H₁₀BrNO₃ Cyclopropane-containing ether at C2; moderate lipophilicity Antibacterial agents
5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid HCl - Br (5)
- N(CH₃)₂ (2)
- COOH (3)
- HCl salt
C₈H₈BrN₂O₂·HCl Tertiary amine at C2; hydrochloride salt enhances solubility Ionic interaction-dependent bioactivity

Electronic and Steric Effects

  • Electron-Withdrawing Effects : The bromine atom at position 5 in all compounds enhances the acidity of the carboxylic acid group (COOH) by withdrawing electron density. This property is critical for salt formation or coordination with metal ions in catalysis .
  • Polarity: Morpholinyl () and dimethylamino () groups increase polarity, improving aqueous solubility, whereas benzyloxy () and cyclopropylmethoxy () enhance lipophilicity, favoring membrane permeability .

Biological Activity

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Overview of the Compound

5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is a pyridine derivative that has been synthesized for various applications in organic chemistry and medicinal research. Its structure includes a bromine atom and an aniline moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid, exhibit notable anticancer activity . Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific cellular pathways. For instance, a related study demonstrated that certain pyridine derivatives displayed IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against bacterial strains, including Escherichia coli, with some derivatives showing inhibition percentages exceeding 90% . The mechanism appears to involve interaction with bacterial cell membranes or metabolic pathways.

The precise mechanism of action for 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid is not fully elucidated. However, it is hypothesized to interact with various molecular targets, including:

  • Enzymes : By binding to active sites, the compound may inhibit enzymatic reactions crucial for cell survival.
  • Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological potential of this compound:

  • Anticancer Activity : A study involving a series of pyridine derivatives showed that modifications to the aniline group significantly impacted cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value as low as 2.9 µM against breast cancer cells .
  • Antimicrobial Efficacy : Another investigation reported that certain pyridine derivatives displayed significant antimicrobial activity against E. coli and Staphylococcus aureus, suggesting their potential use in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of 5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid, a comparison with similar compounds is useful:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (%)
5-Bromo-2-(4-methylanilino)pyridine-3-carboxylic acid2.9 µM>90% against E. coli
5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid1.5 µMModerate
5-Bromo-2-methylpyridin-3-amine3.5 µMLow

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